Brevinin-2SKa
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLFSAFKKVGKNVLKNVAGSLMDNLKCKVSGEC |
Origin of Product |
United States |
Discovery and Isolation Methodologies of Brevinin 2ska
Source Organism Identification and Biological Context
Brevinin-2 (B1175259) peptides are predominantly isolated from the skin secretions of frogs belonging to the Ranidae family. A notable example from this family is Brevinin-2OS, which was identified in the skin secretions of the Chinese odorous frog, Odorrana schmackeri. nih.gov Amphibian skin is a rich source of a diverse array of bioactive peptides, including antimicrobial peptides like brevinins. nih.govmdpi.com These secretions are stored in granular glands in the skin and are released in response to stress or injury, forming a protective barrier against infections. nih.gov
The composition of these skin secretions can vary between different species, leading to the discovery of numerous peptide variants, each with unique properties. The identification of the specific source organism is a critical first step in the isolation and characterization of new peptides like Brevinin-2SKa.
Methods for Peptide Extraction from Amphibian Skin Secretions
The extraction of peptides from amphibian skin secretions is a delicate process that aims to collect these bioactive molecules without harming the animal. A common and humane method involves gentle stimulation to induce the release of the secretions. This can be achieved through mild electrical stimulation or the administration of norepinephrine (B1679862). nih.gov
Once the secretions are collected, they are typically processed to stabilize the peptides and prepare them for purification. Common initial extraction steps involve dissolving the secretions in a solution that prevents degradation. Methanol (B129727) or ethanol (B145695) solutions are frequently used for this purpose. e-fas.org Another approach involves using an acidic solution, such as trifluoroacetic acid (TFA) in water, to aid in the preliminary separation of the peptides. e-fas.org
| Extraction Method | Description |
| Methanol/Ethanol Soak | Frog skin samples are soaked in methanol or ethanol solutions to extract bioactive compounds. e-fas.org |
| Acidic Buffer | Secretions are treated with solutions like trifluoroacetic acid/water to facilitate the initial separation of peptides. e-fas.org |
| Norepinephrine | A gentle method where norepinephrine is used to stimulate the release of skin secretions without causing distress to the amphibian. nih.gov |
| Electrical Stimulation | Mild electrical stimulation is applied to the skin to induce the secretion of peptides. nih.gov |
Chromatographic Separation Techniques for Peptide Purification
Following the initial extraction, the crude peptide mixture contains a multitude of different molecules. To isolate a specific peptide like this compound, a series of chromatographic techniques are employed. These methods separate molecules based on their physical and chemical properties, such as size, charge, and hydrophobicity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of peptides. researchgate.nethplc.eunih.gov Specifically, Reversed-Phase HPLC (RP-HPLC) is widely used due to its high resolving power, which allows for the separation of very similar peptide molecules. hplc.eunih.gov
In RP-HPLC, the crude peptide extract is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then run through the column. protocols.io By gradually increasing the concentration of the organic solvent (a gradient), peptides are eluted from the column based on their hydrophobicity, with more hydrophobic peptides being retained longer. researchgate.net The separated peptides are then detected, often by monitoring their absorbance at specific wavelengths (e.g., 214 nm for the peptide bond and 280 nm for aromatic residues). researchgate.net
| HPLC Parameter | Description |
| Column Type | Analytical, Semi-preparative, or Preparative columns are used depending on the amount of sample to be purified. protocols.io C18 columns are common for peptide separation. researchgate.net |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile with 0.1% TFA). protocols.io |
| Detection | UV detection at wavelengths of 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids like tyrosine and tryptophan). researchgate.net |
| Sample Prep | Crude peptide extracts are dissolved in an appropriate solvent and filtered (e.g., through a 0.45 mm or 0.2 mm filter) before injection into the HPLC system to prevent column clogging. researchgate.netprotocols.io |
Complementary Fractionation Strategies
To achieve high purity, RP-HPLC is often used in conjunction with other fractionation techniques. These methods provide an initial separation of the complex mixture, reducing the complexity of the sample before the final high-resolution purification step.
One common complementary technique is ion-exchange chromatography (IEX) . This method separates peptides based on their net charge. Since many antimicrobial peptides are cationic (positively charged), cation-exchange chromatography is particularly useful. nih.gov
Another valuable technique is size-exclusion chromatography (SEC) , also known as gel filtration. SEC separates molecules based on their size. Larger molecules pass through the column more quickly, while smaller molecules enter the pores of the stationary phase and are eluted later. nih.gov The combination of these techniques allows for a multi-step purification process that can effectively isolate a single peptide, such as this compound, from a complex biological extract.
Structural Elucidation and Conformational Analysis Methodologies
Primary Structure Determination Approaches
The linear sequence of amino acids, known as the primary structure, is the foundational blueprint of any peptide. For Brevinin-2SKa, this has been determined using a combination of mass spectrometry and classic chemical sequencing methods.
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Sequence Analysis
Mass spectrometry is a powerful tool for determining the amino acid sequence of peptides. biognosys.comrapidnovor.com This technique measures the mass-to-charge ratio of ionized peptides, allowing for their identification and characterization. biognosys.com In a typical workflow, proteins are first broken down into smaller, more manageable peptide fragments. rapidnovor.com These fragments are then introduced into a mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. biognosys.com
For more detailed sequencing, tandem mass spectrometry (MS/MS) is employed. In this process, specific peptide ions are selected and fragmented further through collisionally activated dissociation (CAD). sepscience.com The resulting fragment ions, primarily b and y ions from cleavage of the peptide bonds, provide the data needed to deduce the amino acid sequence. sepscience.com Modern approaches often integrate liquid chromatography with tandem mass spectrometry (LC-MS/MS) and utilize machine learning algorithms for de novo sequencing, which allows for the direct determination of a protein's sequence from the mass spectrometry data without relying on a reference database. rapidnovor.combioinfor.combiorxiv.org This high-throughput and flexible method is suitable for a wide array of proteins and can identify novel modifications and isoforms. rapidnovor.com
Edman Degradation Sequencing in Peptide Characterization
A classic and highly precise method for N-terminal amino acid sequencing is Edman degradation. wikipedia.orgmetwarebio.com Developed by Pehr Edman, this technique involves a stepwise chemical process that labels and cleaves the N-terminal amino acid residue without disrupting the rest of the peptide chain. wikipedia.orgnih.gov
The process begins with the reaction of the uncharged N-terminal amino group with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl derivative. wikipedia.org This derivative is then cleaved under acidic conditions, and the resulting thiazolinone amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. wikipedia.orgshimadzu.com This PTH-amino acid can then be identified using techniques like high-performance liquid chromatography (HPLC). shimadzu.com The cycle is repeated to sequentially identify the subsequent amino acids. wikipedia.org While highly accurate for short peptides (typically up to 30-60 residues), a significant drawback is its inability to sequence peptides with a chemically modified N-terminus. wikipedia.orgmetwarebio.com Despite the advent of mass spectrometry, Edman degradation remains a valuable tool for its high precision, especially with small sample sizes. metwarebio.com
Advanced Spectroscopic Techniques for Molecular Architecture Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in 1D and 2D Dimensions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of proteins and peptides in solution, under conditions that can mimic their natural environment. uzh.ch It provides information on the local conformation and interactions between atoms within the molecule. rapidnovor.comnih.gov
One-dimensional (1D) NMR spectra provide initial information about the chemical environment of different protons in the peptide. nanalysis.com The chemical shift of a proton is influenced by neighboring electronegative atoms and unsaturated groups, offering clues to the local structure. libretexts.org However, for complex molecules like peptides, 1D spectra often suffer from significant signal overlap. uzh.chnanalysis.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to overcome the limitations of 1D NMR. nanalysis.comfigshare.com These techniques reveal correlations between different nuclei, allowing for the assignment of resonances to specific amino acid residues. uzh.chfigshare.com For instance, COSY spectra show correlations between protons that are coupled through chemical bonds, helping to identify adjacent amino acids. nanalysis.comlibretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) is another critical 2D NMR experiment that provides information about protons that are close in space, which is essential for determining the peptide's three-dimensional fold. figshare.com
| NMR Technique | Information Provided | Relevance to this compound |
| 1D NMR | Provides initial data on the chemical environment of protons. nanalysis.comlibretexts.org | Offers a preliminary assessment of the peptide's structural integrity and folding. |
| 2D COSY | Identifies protons that are coupled through chemical bonds. nanalysis.comlibretexts.org | Helps in the sequential assignment of amino acid residues in the peptide chain. |
| 2D TOCSY | Shows correlations between all protons within a single amino acid's spin system. uzh.chfigshare.com | Facilitates the identification of amino acid types. |
| 2D NOESY | Detects protons that are in close spatial proximity. figshare.com | Crucial for determining the three-dimensional structure and folding pattern of the peptide. |
A significant challenge in the structural analysis of naturally occurring peptides like this compound can be the limited amount of sample available. Microcryoprobe NMR technology addresses this issue by providing a substantial increase in sensitivity. bruker.com These probes, such as the 1.7 mm TCI MicroCryoProbe, cool the detection coil and preamplifier electronics to cryogenic temperatures, which dramatically reduces thermal noise and enhances the signal-to-noise ratio by up to a factor of five compared to standard room temperature probes. bruker.combruker.com This enhanced sensitivity allows for the acquisition of high-quality NMR data from very small sample quantities, often in the microgram range, making it an invaluable tool for studying rare peptides. bruker.comucl.ac.uk
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Structural Insights
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about a peptide's secondary structure and the local environment of certain amino acids.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. phosphortech.com For peptides, the aromatic amino acids (tryptophan, tyrosine, and phenylalanine) have characteristic absorption spectra that can be used to determine the peptide's concentration and provide insights into the local environment of these residues. libretexts.org Changes in the absorption spectrum can indicate conformational changes or interactions with other molecules. agriculturejournals.cz
Infrared spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is sensitive to the secondary structure of peptides. rapidnovor.com Different secondary structural elements, such as α-helices and β-sheets, have distinct IR absorption patterns. Circular dichroism (CD) spectroscopy, a related technique, is also widely used to quantify the percentage of α-helix, β-sheet, and random coil structures within a protein. rapidnovor.comnih.gov
| Spectroscopic Technique | Information Provided | Relevance to this compound |
| UV-Visible Spectroscopy | Measures light absorption by aromatic amino acids. libretexts.org | Useful for quantifying peptide concentration and probing the environment of aromatic residues. libretexts.orgagriculturejournals.cz |
| Infrared Spectroscopy | Provides information on the secondary structure (α-helices, β-sheets). rapidnovor.com | Helps to characterize the overall fold of the peptide. |
| Circular Dichroism (CD) | Quantifies the percentage of different secondary structural elements. rapidnovor.comnih.gov | Offers a global view of the peptide's secondary structure conformation. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity
Circular Dichroism (CD) spectroscopy is a widely utilized biophysical technique for investigating the secondary structure of peptides and proteins in solution. creative-biostructure.com This method measures the differential absorption of left and right-circularly polarized light by chiral molecules, such as peptides, whose peptide bonds absorb light in the far-UV region (180-260 nm). units.it The resulting CD spectrum provides a signature of the predominant secondary structural elements within the peptide.
The secondary structure of peptides in the Brevinin family is often environmentally dependent, showing a propensity to adopt ordered structures, such as α-helices, in the presence of membrane-mimicking environments (e.g., trifluoroethanol or lipid vesicles), while remaining largely unstructured in aqueous solutions. For peptides, characteristic CD spectra indicate specific secondary structures:
α-helix: Exhibits two negative minima around 208 nm and 222 nm, and a positive maximum around 190-195 nm. units.it
β-sheet: Shows a single negative band between 217-218 nm and a positive band near 195-197 nm. units.it
Random Coil: Characterized by a strong negative band below 200 nm. units.it
Analysis of Brevinin peptides typically involves recording CD spectra in various solvents to assess their conformational flexibility. While specific CD data for this compound is not detailed in the provided context, the methodology for related Brevinin peptides shows a common trend of induced helicity in membrane-like environments, a crucial feature for their antimicrobial mechanism. researchgate.net The accurate determination of secondary structure content from CD data relies heavily on the correct measurement of peptide concentration and the use of appropriate algorithms for spectral deconvolution. bbk.ac.uk
Table 1: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures
| Secondary Structure | Positive Maximum (nm) | Negative Minima (nm) |
|---|---|---|
| α-Helix | ~193 | ~208, ~222 |
| β-Sheet | ~196 | ~217 |
| Random Coil | - | <200 |
This table provides generalized values; exact peak positions can vary slightly based on peptide sequence and environmental conditions.
Computational Approaches in Structure Prediction and Validation
Computational methods are indispensable for complementing experimental data, offering a high-resolution view of molecular structure and dynamics that can be challenging to obtain through empirical means alone.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For peptides like this compound, MD simulations provide critical insights into their conformational flexibility and interaction with other molecules, such as lipid membranes. units.it The simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe the peptide's dynamic behavior and conformational changes at an atomic level. nih.govnih.gov
Studies on this compound and related peptides utilize MD simulations to understand how conformational flexibility influences antibacterial activity. units.it The process typically involves placing a model of the peptide in a simulated environment, such as a water box or a lipid bilayer, and observing its behavior over nanoseconds to microseconds. nih.gov These simulations can predict how the peptide folds, its stability in different environments, and the specific residues that anchor it to a bacterial membrane, leading to its antimicrobial action. The flexibility observed in these simulations helps to explain how the peptide can adapt its structure to interact favorably with diverse bacterial membrane compositions.
Tandem mass spectrometry (MS/MS) is a key analytical technique for determining the amino acid sequence of peptides. The interpretation of the resulting fragmentation spectra, however, can be complex. The Universal Fragmentation Model (UFM) is a computational approach based on gas-phase ion chemistry that aims to predict the fragmentation pathways of molecules in a mass spectrometer. researchgate.netchemrxiv.orgchemrxiv.org
The UFM can generate high-quality predicted fragmentation patterns for a given peptide sequence, including complex rearrangements that are difficult to predict with simpler models. researchgate.net This allows for a more accurate and automated interpretation of experimental MS/MS data. For a peptide like this compound, UFM can be used to:
Confirm the primary amino acid sequence obtained from experimental data.
Help identify and locate any post-translational modifications.
Distinguish between isomeric or isobaric amino acid residues.
By providing a theoretical framework for fragmentation chemistry, UFM enhances the confidence and depth of structural elucidation from mass spectrometry, serving as a powerful validation tool for peptide characterization. chemrxiv.org Recently developed deep learning tools also aim to predict the full range of fragment ions to improve peptide identification in complex samples. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | GLFSAFKKVGKNVLKNVAGSLMDNLKCKVSGEC |
| Number of Residues | 33 |
| Molecular Formula | C₁₅₄H₂₆₅N₄₃O₄₂S₂ |
| Average Molecular Weight | 3555.2 g/mol |
Data derived from the amino acid sequence. mdpi.com
Biosynthetic Pathways and Precursor Processing
Gene Cloning and Characterization of Prepropeptides
The initial step in understanding the biosynthesis of Brevinin-2SKa involves isolating and characterizing the gene that codes for it. This is typically achieved through gene cloning techniques, which allow researchers to study the peptide's precursor form, known as the prepropeptide. nih.gov this compound is an antimicrobial peptide originally isolated from the skin secretions of the Chinese spiny frog, Quasipaa spinosa (also known as Rana spinosa). wikipedia.orgmuseumsfordigitallearning.orgontosight.ai
To study the gene encoding this compound, scientists first construct a cDNA (complementary DNA) library from the messenger RNA (mRNA) extracted from the frog's skin. This process uses the natural poly(A) tail found on most mRNA molecules as a priming site for reverse transcriptase, which synthesizes a DNA strand complementary to the RNA template. researchgate.net
The general methodology is as follows:
RNA Extraction: Total RNA is isolated from the skin tissue of Quasipaa spinosa.
cDNA Synthesis: Reverse transcriptase is used with an oligo-dT primer to synthesize the first strand of cDNA from the mRNA templates.
Amplification: The polymerase chain reaction (PCR) is then employed to amplify the specific cDNA that codes for the this compound precursor. This often involves a "shotgun" cloning approach where the entire cDNA library is sequenced to identify clones containing the gene of interest.
Sequencing: Once isolated, the cDNA clone is sequenced to determine the nucleotide sequence. This sequence reveals the amino acid structure of the full prepropeptide. nih.gov
Analysis of the cloned cDNA reveals that the precursor protein for peptides in the brevinin family typically contains a signal peptide, an acidic propeptide region, and finally the sequence for the mature antimicrobial peptide at the C-terminus.
Enzymatic Mechanisms of Peptide Maturation
After the prepropeptide is synthesized by the ribosome, it must undergo several enzymatic processing steps to become the mature, biologically active this compound peptide. thermofisher.com These modifications are critical for the peptide's structure and function.
Post-translational modifications (PTMs) are essential for converting the inactive precursor into a functional peptide. thermofisher.com For amphibian antimicrobial peptides, this process is a highly regulated cascade. nih.gov
The key steps include:
Signal Peptide Cleavage: The N-terminal signal peptide, which directs the nascent protein into the secretory pathway, is cleaved off during or immediately after translation. bioninja.com.au
Propeptide Excision: The acidic propeptide region is subsequently removed by specific proteases. This cleavage often occurs at a specific dibasic amino acid site (e.g., Lys-Arg).
C-terminal Amidation: The C-terminal end of the peptide is often modified.
Disulfide Bond Formation: Cysteine residues within the peptide chain form covalent bonds. bioninja.com.au
These modifications collectively ensure the peptide folds into its correct three-dimensional shape, which is crucial for its antimicrobial activity. thermofisher.com
Two crucial PTMs for many brevinins are C-terminal amidation and the formation of an intramolecular disulfide bond. smolecule.com
Amidation: The C-terminus of this compound is amidated. This modification is catalyzed by a sequence of enzymes, including peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). Amidation typically neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's antimicrobial potency.
Disulfide Bond Formation: this compound contains a "Rana box" motif, which is a C-terminal cyclic domain formed by an intramolecular disulfide bridge between two cysteine residues. nih.gov This bond is formed through the oxidation of the thiol groups of the two cysteines. nih.govnih.gov This cyclization is critical for the peptide's structural stability and biological function, creating a loop that is often essential for interacting with microbial membranes. biorxiv.orgmdpi.com The formation of this bond is catalyzed by enzymes like protein disulfide isomerase (PDI) in the endoplasmic reticulum. nih.gov
Heterologous Expression Systems for Biosynthetic Pathway Elucidation
Studying the biosynthetic pathway and producing larger quantities of peptides like this compound for research and potential therapeutic applications often requires heterologous expression systems. researchgate.net These systems involve introducing the gene for the peptide into a host organism that can produce it in significant amounts. researchgate.net
Commonly used hosts include bacteria, yeast, and insect cells. researchgate.net For antimicrobial peptides, a key challenge is the potential toxicity of the expressed peptide to the host organism itself. To overcome this, AMPs are often expressed as inactive fusion proteins, which can be purified and then cleaved to release the active peptide. nih.govresearchgate.net
Engineered microbial platforms, such as Escherichia coli and the yeast Pichia pastoris, are widely used for producing antimicrobial peptides. frontiersin.orgfrontiersin.orgsci-hub.se
Escherichia coli : This is a common choice due to its rapid growth and well-understood genetics. frontiersin.org To produce peptides like brevinins, the gene is often cloned into an expression vector (e.g., pET vectors) as a fusion with a carrier protein like thioredoxin (Trx). nih.gov This fusion protein protects the host from the AMP's toxicity and can prevent its degradation by host proteases. The fusion protein accumulates in inclusion bodies, which are then harvested, solubilized, and purified. The active peptide is released by chemical or enzymatic cleavage. nih.gov
Pichia pastoris : This yeast is another popular expression host, particularly because it is a eukaryotic organism capable of performing more complex post-translational modifications and can secrete the recombinant protein into the culture medium, simplifying purification. researchgate.netfrontiersin.orgsci-hub.se This system has been successfully used to produce various frog antimicrobial peptides. nih.gov
These platforms are invaluable not only for large-scale production but also for elucidating the functions of the enzymes involved in the biosynthetic pathway by co-expressing them with the peptide precursor. mdpi.com
Mechanistic Investigations of Biological Activities at the Molecular and Cellular Levels
Cellular Permeabilization and Membrane Interaction Models
The primary mode of action for many antimicrobial peptides, including those in the brevinin family, involves the permeabilization of the cell membrane. imrpress.com This process disrupts the integrity of the microbial cell, leading to its death. The ability of these peptides to selectively target microbial membranes over host cells is often attributed to differences in membrane composition, particularly the presence of anionic phospholipids (B1166683) in bacterial membranes. nih.gov
Two principal models describe the interaction of amphipathic α-helical peptides like brevinins with cell membranes: the "barrel-stave" model and the "carpet-like" model. nih.gov
Barrel-Stave Model : In this model, the peptides insert themselves into the membrane, oligomerizing to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while their hydrophilic surfaces face inward, creating a water-filled channel. This pore allows for the unregulated passage of ions and water, leading to cell death. nih.gov
Carpet-Like Model : This model proposes that the peptides accumulate on the surface of the membrane, aligning parallel to the lipid bilayer, much like a carpet. nih.gov This accumulation disrupts the membrane's curvature and integrity. Once a threshold concentration of peptides is reached on the surface, the membrane is destabilized, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. nih.govrsc.org
For the Brevinin superfamily, both mechanisms have been suggested as plausible modes of action. nih.gov Some related peptides are known to aggregate and form pores in bacterial membranes at certain concentrations. smolecule.com The specific mechanism employed by Brevinin-2SKa may depend on factors such as its concentration and the lipid composition of the target membrane.
The initial interaction between cationic peptides like this compound and bacterial cells is electrostatic. The presence of cationic amino acid residues in brevinins facilitates their attraction to the negatively charged components of bacterial membranes, such as anionic phospholipids. nih.govnih.gov In contrast, the outer membranes of eukaryotic cells are typically composed of zwitterionic phospholipids, resulting in a weaker interaction. nih.gov
Upon binding to the negatively charged phospholipid bilayers of bacteria, the peptide can induce membrane permeabilization and lysis. smolecule.com Studies on various antimicrobial peptides show they interact strongly with anionic phospholipid monolayers, with a preference for fluid-phase layers. nih.gov This interaction can cause significant disruptions in the packing of phospholipid fatty acyl chains. rsc.org The amphipathic structure of these peptides, featuring both hydrophobic and hydrophilic regions, is critical for their insertion into and destabilization of the lipid bilayer. conicet.gov.ar
A critical consequence of membrane permeabilization is the disruption of the cell's membrane potential and the uncontrolled flux of ions. The cell membrane normally maintains a precise electrochemical gradient, which is vital for numerous cellular functions, including ATP synthesis. teachmephysiology.comresearchgate.net
By forming pores or causing widespread membrane disruption, brevinins can cause a rapid influx and efflux of ions, leading to the depolarization of the membrane. mdpi.com For example, the related peptide Brevinin-2R has been shown to decrease mitochondrial membrane potential. nih.gov The influx of sodium ions and the efflux of potassium ions are common consequences of membrane damage by antimicrobial peptides. moleculardevices.comnih.gov This dissipation of the membrane potential disrupts essential cellular processes and contributes significantly to the peptide's lethal effect on the microbe.
Intracellular Target Modulation and Signal Transduction Pathways
While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the cell membrane to interact with intracellular targets. mdpi.com This can lead to the modulation of signaling pathways and the inhibition of essential biochemical processes. mdpi.comnih.gov
The permeabilization of the cell membrane inevitably leads to the leakage of intracellular components. The formation of pores or defects in the membrane allows cytoplasmic contents, such as ions, metabolites, and even larger molecules like proteins and nucleic acids, to be released from the cell. imrpress.com This loss of essential components contributes to the cessation of metabolic activity and cell death. Methods to quantify this release include monitoring the leakage of fluorescent dyes pre-loaded into cells or measuring the activity of cytoplasmic enzymes in the extracellular medium. nih.gov The ability of peptides like Ranatuerin-2SKa, a related compound, to induce cell lysis confirms that such leakage is a definitive outcome of its interaction with the membrane. smolecule.com
Once inside the cell, antimicrobial peptides can interfere with fundamental biochemical processes. mdpi.com For instance, Brevinin-2R has been observed to cause a decrease in cellular ATP levels. nih.gov This suggests an interference with energy metabolism, which could result from the disruption of the membrane potential required for ATP synthase activity or direct inhibition of enzymes involved in the process. Other potential intracellular actions include the inhibition of protein and nucleic acid synthesis or the triggering of programmed cell death pathways. wikipedia.org Some peptides have been shown to modulate signal transduction cascades, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which regulate vital functions like cell proliferation and survival. wikipedia.orgwalshmedicalmedia.com
Data Tables
Table 1: Antimicrobial Activity of this compound
This table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Target Microorganism | Gram Type | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | Gram-Negative | 50 µM cpu-bioinfor.org |
| Staphylococcus aureus | Gram-Positive | >50 µM cpu-bioinfor.org |
Data sourced from the DRAMP database. cpu-bioinfor.org
Regulation of Innate Immune Pathways (e.g., DAF-2/DAF-16 in C. elegans)
The innate immune system provides the first line of defense against pathogens. In the model organism Caenorhabditis elegans, the DAF-2/DAF-16 signaling pathway, which is analogous to the insulin/IGF-1 signaling pathway in mammals, plays a crucial role in regulating innate immunity. newmicrobiologica.orgnih.govbiorxiv.org The transcription factor DAF-16, a member of the FOXO family, is a key component of this pathway. nih.govbiorxiv.org When the DAF-2 receptor is activated, it triggers a phosphorylation cascade that keeps DAF-16 in the cytoplasm. However, under conditions of stress, such as pathogen infection, DAF-16 translocates to the nucleus and activates the transcription of genes involved in stress response and immunity. newmicrobiologica.orgnih.gov
Brevinin-2 (B1175259) family peptides, including this compound, have been shown to modulate this conserved innate immunity signaling pathway in C. elegans. mdpi.com Studies have demonstrated that these antimicrobial peptides can activate the DAF-2/DAF-16 pathway, leading to an enhanced immune response and increased survival rates in nematodes infected with methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The activation of this pathway by Brevinin-2 peptides highlights their potential as not only direct antimicrobial agents but also as immunomodulators that can bolster the host's own defense mechanisms. mdpi.com The tight regulation of DAF-16 is critical, as its excessive activation can have detrimental effects on the host. nih.govnih.gov
Gene expression profiling is a powerful tool used to understand the molecular mechanisms underlying cellular responses to various stimuli, including treatment with antimicrobial peptides. nanostring.comnih.govthermofisher.com By measuring the messenger RNA (mRNA) levels of thousands of genes simultaneously, researchers can identify which genes and pathways are activated or suppressed. thermofisher.com This approach has been instrumental in elucidating the effects of Brevinin-2 family peptides on the innate immune system of model organisms like C. elegans. mdpi.comnanostring.com
In the context of this compound and related peptides, gene expression studies have focused on key genes within the DAF-2/DAF-16 pathway. mdpi.com For instance, the expression of lys-7, a gene regulated by DAF-16 and involved in the immune response, has been used as a marker for the activation of this pathway. mdpi.com Treatment of MRSA-infected C. elegans with Brevinin-2 family peptides resulted in a significant increase in the relative expression level of lys-7 mRNA and protein. mdpi.com This upregulation of an immune effector gene provides direct evidence that these peptides actively engage and modulate the host's innate immune pathways at the transcriptional level. mdpi.com Such gene expression data is crucial for understanding the dual role of these peptides in directly killing pathogens and enhancing host immunity. mdpi.comnanostring.com
Table 1: Gene Expression Changes in C. elegans Treated with Brevinin-2 Family Peptides
| Gene | Pathway | Change in Expression | Implication |
| lys-7 | DAF-2/DAF-16 Innate Immunity | Upregulated | Activation of host immune response |
Mechanisms of Anti-Biofilm Activity
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics and host immune responses. nih.govfrontiersin.orgscholars.direct The anti-biofilm activity of antimicrobial peptides like this compound involves multifaceted mechanisms that go beyond simple bactericidal action.
The integrity of the biofilm matrix is crucial for its protective function. mdpi.comfrontiersin.org This matrix is a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). mdpi.comfrontiersin.org this compound and other antimicrobial peptides can disrupt this protective barrier. One key mechanism is the degradation of the EPS matrix. nih.gov Some peptides can directly interact with and break down the polysaccharide and protein components of the matrix, leading to its destabilization. frontiersin.org
Furthermore, eDNA has been identified as a critical structural component of the biofilm matrix, often forming a scaffold that is stabilized by DNA-binding proteins. mdpi.comvt.edu Antimicrobial peptides can interfere with this eDNA scaffold. While not directly degrading the DNA, their interaction with the negatively charged DNA can disrupt its structural role within the matrix. The ability to compromise the biofilm matrix allows for better penetration of the antimicrobial agent itself and can re-sensitize the embedded bacteria to conventional antibiotics. nih.gov
This compound can also interfere with the initial stages of biofilm formation. This process begins with the attachment of planktonic bacteria to a surface, followed by microcolony formation and maturation. scholars.directmdpi.com Antimicrobial peptides can inhibit these early steps by altering bacterial surface properties and motility. For instance, some peptides have been shown to downregulate genes responsible for flagellar and pili biosynthesis, which are essential for bacterial movement and initial attachment. frontiersin.org
In addition to preventing formation, this compound can also induce the dispersal of established biofilms. nih.govnih.govresearchgate.net Biofilm dispersal is a natural process where bacteria transition from a sessile to a planktonic state. nih.gov Some antimicrobial peptides can trigger this process prematurely, causing the release of bacteria from the biofilm. nih.gov This makes the bacteria more vulnerable to antimicrobial agents and the host immune system. nih.govfrontiersin.org The inhibition of biofilm formation and the promotion of dispersal are key strategies to combat chronic biofilm-associated infections. nih.govresearchgate.net
Table 2: Mechanisms of this compound Anti-Biofilm Activity
| Mechanism | Target | Outcome |
| Disruption of Matrix Integrity | Extracellular Polymeric Substances (EPS), eDNA | Weakening of the protective biofilm structure |
| Inhibition of Biofilm Formation | Bacterial motility and adhesion factors | Prevention of initial bacterial attachment and microcolony formation |
| Induction of Biofilm Dispersal | Biofilm signaling pathways | Release of bacteria from the mature biofilm, increasing their susceptibility |
Molecular Basis of Differential Selectivity (e.g., Gram-Positive vs. Gram-Negative)
A key feature of many antimicrobial peptides, including this compound, is their ability to selectively target bacterial cells over host cells, and in some cases, to exhibit different potencies against different types of bacteria, such as Gram-positive and Gram-negative species. nih.gov This selectivity is rooted in the fundamental differences in the cell envelope structures of these bacteria. technologynetworks.com
Gram-positive bacteria possess a thick, exposed layer of peptidoglycan in their cell wall, while Gram-negative bacteria have a much thinner peptidoglycan layer situated between an inner and an outer membrane. technologynetworks.com The outer membrane of Gram-negative bacteria is a formidable barrier, composed of lipopolysaccharides (LPS) on its outer leaflet. technologynetworks.comresearchgate.net
The initial interaction of cationic antimicrobial peptides like this compound is often electrostatic, driven by the attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope. scholars.direct In Gram-positive bacteria, this includes teichoic acids embedded in the peptidoglycan. In Gram-negative bacteria, the primary target is the LPS in the outer membrane. nih.gov
The subsequent steps of membrane disruption can differ. For Gram-negative bacteria, the peptide must first traverse the outer membrane, a process that can be a rate-limiting step and influence the peptide's efficacy. researchgate.net For Gram-positive bacteria, the peptide has more direct access to the cytoplasmic membrane after passing through the peptidoglycan layer. The amphipathic nature of this compound, possessing both hydrophobic and cationic regions, is crucial for its ability to insert into and disrupt the lipid bilayer of the cytoplasmic membrane, leading to cell death. scholars.directnih.gov The specific amino acid composition and three-dimensional structure of the peptide determine how effectively it interacts with and perturbs these different membrane environments, thus forming the molecular basis for its selective activity. nih.gov
Structure Activity Relationship Sar Studies of Brevinin 2ska and Analogs
Methodological Approaches for SAR Determination
Systematic Amino Acid Substitution and Deletion Strategies
A primary strategy in SAR studies is the systematic substitution or deletion of amino acid residues to probe their contribution to the peptide's activity. nih.gov This involves replacing specific amino acids with others of varying properties (e.g., replacing a hydrophobic residue with a charged one) or removing residues or entire domains to assess their necessity. wikipedia.org
Research on brevinin peptides has demonstrated that the N-terminal region is often responsible for antimicrobial activity. nih.gov Consequently, deletion strategies, such as creating truncated analogs, have been explored. For instance, studies on Brevinin-2GUb showed that the N-terminal 1-19 amino acids represent the active fragment and that removing the C-terminal "Rana box" domain can maintain or even enhance antimicrobial activity. nih.govnih.gov This approach offers a promising strategy for creating smaller, yet still potent, peptide analogs. nih.govnih.gov
Amino acid substitution is used to fine-tune specific properties. In a study on a Brevinin-2-related peptide (B2RP), substituting the negatively charged aspartic acid at position 4 with a positively charged lysine (B10760008) ([Lys⁴]B2RP) increased the peptide's net positive charge. This single substitution resulted in a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans, without a significant change in hemolytic activity. nih.gov Conversely, substituting leucine (B10760876) for lysine at position 18 ([Lys¹⁸]B2RP) led to decreased antimicrobial and hemolytic activity. nih.gov These findings highlight how targeted substitutions can selectively enhance desired activities.
Table 1: Effect of Amino Acid Substitution on Brevinin-2-Related Peptide (B2RP) Activity
| Analog | Sequence Modification | Net Charge | Antimicrobial Activity (MIC, µM) vs. E. coli | Hemolytic Activity (LC₅₀, µM) |
|---|---|---|---|---|
| B2RP (Wild-Type) | GIWDTIKSMGKVFAGKILQNL-NH₂ | +3 | 25 | 100 |
| [Lys⁴]B2RP | GIWK TIKSMGKVFAGKILQNL-NH₂ | +5 | 6 | 95 |
| [Lys¹⁸]B2RP | GIWDTIKSMGKVFAGKIK QNL-NH₂ | +4 | 50 | >200 |
| [Lys⁴, Lys¹⁸]B2RP | GIWK TIKSMGKVFAGKIK QNL-NH₂ | +6 | 25 | >200 |
Data sourced from Conlon et al., 2009. nih.govresearchgate.net
D-Amino Acid Scanning and Enantiomeric Modifications
Living organisms almost exclusively utilize L-amino acids. Introducing their stereoisomers, D-amino acids, into a peptide sequence is a powerful tool for SAR studies and for developing therapeutically viable peptides. mdpi.com A "D-scan" involves systematically replacing each L-amino acid in a peptide with its D-counterpart, one at a time, to create a series of diastereomers. nih.govresearchgate.net This technique helps to identify the critical stereocenters affecting a protein's structure and function. nih.govresearchgate.net
The incorporation of D-amino acids can have profound effects. It can alter the peptide's secondary structure, such as its helicity, and significantly increase its resistance to degradation by proteases, a major hurdle in the clinical development of peptide drugs. tums.ac.irnih.gov In a study on Brevinin-2R, a diastereomeric analog was synthesized by replacing specific L-amino acids with their D-forms. tums.ac.ir This modification resulted in a peptide with significantly higher stability against trypsin digestion. While the diastereomer showed lower antimicrobial and hemolytic activity compared to the all-L-peptide, its stability was markedly improved, demonstrating a potential strategy to enhance the pharmacokinetic properties of brevinin peptides. tums.ac.ir Research on other peptides has shown that diastereomers can retain potent antimicrobial activity while exhibiting reduced hemolytic toxicity, which is often correlated with a loss of helicity. mdpi.com
Computational SAR Modeling (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. collaborativedrug.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. dibru.ac.inbiolscigroup.us This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features. dibru.ac.innih.gov
The core principle of QSAR is that variations in the biological activity of a group of similar compounds are dependent on the changes in their molecular features. gardp.orgcollaborativedrug.com For peptides like Brevinin-2SKa, QSAR can be used to predict the antimicrobial potency or toxicity of novel, untested analogs. The process involves:
Data Set Preparation : Compiling a set of brevinin analogs with experimentally determined activity data. dibru.ac.in
Descriptor Calculation : Computing a wide range of molecular descriptors for each peptide analog. nih.gov
Model Development : Using statistical methods, such as multiple linear regression (MLR), to build a model that correlates the descriptors with the biological activity. dibru.ac.in
Model Validation : Rigorously testing the model's statistical significance and predictive power. dibru.ac.inbiolscigroup.us
While specific QSAR studies focusing solely on this compound are not extensively documented, the methodology has been successfully applied to other antimicrobial peptides and compounds to guide the design of new molecules with improved activity profiles. dibru.ac.inrsc.org
Role of Physicochemical Parameters in Activity Profiles
Influence of Net Charge and Cationicity
Antimicrobial peptides are typically cationic, possessing a net positive charge at physiological pH. imrpress.comresearchgate.net This positive charge is a critical factor, facilitating the initial electrostatic attraction between the peptide and the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). nih.govmdpi.com
Table 2: Relationship Between Net Charge and Activity of Brevinin-2-Related Peptide Analogs
| Peptide Analog | Net Charge | Activity vs. E. coli (MIC) | Hemolytic Activity (LC₅₀) |
|---|---|---|---|
| B2RP | +3 | 25 µM | 100 µM |
| [Lys¹⁸]B2RP | +4 | 50 µM | >200 µM |
| [Lys⁴]B2RP | +5 | 6 µM | 95 µM |
| [Lys⁴, Lys¹⁸]B2RP | +6 | 25 µM | >200 µM |
Data adapted from Conlon et al., 2009. nih.govresearchgate.net
Importance of Hydrophobicity and Amphipathicity
Hydrophobicity, the tendency of nonpolar residues to avoid water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are fundamental to the membrane-disrupting action of brevinin peptides. imrpress.commdpi.com Once attracted to the membrane surface by electrostatic forces, the peptide's hydrophobic residues facilitate its insertion into the lipid bilayer core. mdpi.com Most antimicrobial peptides contain at least 50% hydrophobic amino acids. imrpress.com
Brevinin-2 (B1175259) peptides typically adopt an α-helical conformation in a membrane-like environment. nih.gov This helical structure often results in an amphipathic arrangement, with hydrophobic residues aligned on one face of the helix and hydrophilic/charged residues on the other. researchgate.net This structure is crucial for forming pores or otherwise destabilizing the membrane. nih.gov
Conformation-Activity Relationship: Alpha-Helicity and Flexibility
The biological activity of this compound and its analogs is intrinsically linked to their conformational properties, particularly the propensity to form an α-helical structure and the degree of structural flexibility. Like other members of the brevinin family, these peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon interacting with biological membranes or membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE). nih.govnih.gov This induced helicity is crucial for their antimicrobial mechanism, which often involves membrane permeabilization.
The α-helix arranges the peptide's amino acid residues in a specific spatial orientation, creating a distinct hydrophobic face and a hydrophilic, cationic face. This amphipathic character facilitates the peptide's interaction with and insertion into the lipid bilayer of microbial cell membranes. nih.gov The hydrophobic domain interacts with the lipid core of the membrane, while the cationic residues engage with the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) or teichoic acids.
Studies on related brevinin peptides demonstrate that the extent of α-helicity often correlates with biological activity. For instance, modifications that increase the stability or length of the α-helical domain can lead to enhanced antimicrobial or hemolytic activity. mdpi.com However, this relationship is not always linear. A certain degree of flexibility is also essential for the peptide to adapt its conformation to different membrane environments and to form pores or disrupt the membrane integrity effectively. nih.gov The presence of helix-breaking residues, such as proline, can introduce kinks or hinges in the structure, which are sometimes necessary for optimal membrane action. researchgate.net For example, a proline-induced hinge can separate the N-terminal helical region from the C-terminal "Rana box," allowing these domains to interact with the membrane in a specific orientation. researchgate.net
In the case of Brevinin-2SKb, a closely related peptide also isolated from Rana sakuraii, the peptide was found to adopt an α-helical conformation specifically in the presence of bacterial membrane mimics. researchgate.net This conditional structuring is a hallmark of many antimicrobial peptides (AMPs), allowing them to remain inactive and soluble in the host's bodily fluids until they encounter a microbial surface. The balance between a stable helical structure and conformational flexibility is therefore a key determinant of the potency and selectivity of this compound. nih.gov
Significance of Specific Structural Motifs
Functional Role of the C-Terminal "Rana Box" Motif
The "Rana box" is a highly conserved structural feature found at the C-terminus of many amphibian antimicrobial peptides, including those in the brevinin family. mdpi.comnih.gov This motif consists of a cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues, typically enclosing four or five other amino acids (Cys-(Xaa)4-5-Cys). mdpi.comresearchgate.net Initially, this cyclic structure was considered essential for the biological activity of brevinin peptides. nih.govresearchgate.net
However, extensive research has revealed that the functional role of the Rana box is highly variable and context-dependent. mdpi.com In some peptides, such as ranatuerin-2 (B1576050) and certain brevinin-1 (B586460) analogs, removal or linearization of the Rana box leads to a dramatic reduction or complete loss of antimicrobial activity. mdpi.commdpi.com This suggests that for these specific peptides, the cyclic structure is crucial for maintaining a conformation that is optimal for membrane interaction or for providing stability against proteolytic degradation. mdpi.commdpi.com
Table 1: Effect of Rana Box Modification on Peptide Activity
| Peptide/Analog | Modification | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Reference(s) |
|---|---|---|---|---|
| Brevinin-1GHa | Removal of Rana box | Decreased | Not specified | researchgate.net |
| Brevinin-1RL1 | Removal of Rana box | Deprived antitumor activity | Not specified | mdpi.com |
| Brevinin-2GUb | Removal of Rana box | Slight influence; can be enhanced | Not specified | mdpi.com |
| Nigrocin-HL | Replacement with amidated Phe | Significantly increased | Reduced | researchgate.net |
| Ranatuerin-2 | Removal of Rana box | Dramatically reduced | Not specified | mdpi.com |
Contribution of N-Terminal Domains to Bioactivity
The N-terminal domain of brevinin peptides, including this compound, plays a critical role in their biological function. This region, typically comprising the first 14 to 19 amino acids, is largely responsible for the peptide's direct interaction with microbial membranes and subsequent antimicrobial action. researchgate.netmdpi.com The N-terminal domain is predominantly hydrophobic and is predicted to form an amphipathic α-helix upon membrane binding. mdpi.comresearchgate.net
Structure-activity relationship studies have consistently shown that the N-terminal portion of brevinins constitutes the primary active fragment. mdpi.com Truncation studies on various brevinin peptides have demonstrated that synthetic analogs corresponding to the N-terminal sequence often retain significant, albeit sometimes reduced, antimicrobial activity. mdpi.com For instance, in Brevinin-2GUb, the first 19 amino acids at the N-terminus were identified as the active fragment. mdpi.com
Key characteristics of the N-terminal domain that contribute to its bioactivity include:
Hydrophobicity and Amphipathicity : The hydrophobic residues in the N-terminal helix facilitate its insertion into the nonpolar core of the lipid bilayer, a key step in membrane disruption. researchgate.net The amphipathic nature allows it to lie flat on the membrane surface in a "carpet-like" mechanism or to aggregate and form transmembrane pores. frontiersin.org
Cationicity : The presence of positively charged residues (e.g., Lysine) in the N-terminal domain promotes initial electrostatic attraction to the negatively charged surface of bacterial membranes, contributing to selectivity for microbial over host cells. nih.gov Increasing the net positive charge in this domain, for example through amino acid substitution, has been shown to enhance antimicrobial potency against Gram-negative bacteria. nih.gov
Specific Motifs : Some brevinin-1 peptides contain highly conserved motifs within their N-terminal domain, such as an FLP-tripeptide near the N-terminus, which are thought to be important for activity. mdpi.com
Table 2: Impact of N-Terminal Modifications on Bioactivity of a Brevinin-2-Related Peptide (B2RP)
| B2RP Analog | Modification | Net Charge | Effect on Antimicrobial Potency | Effect on Hemolytic Activity | Reference(s) |
|---|---|---|---|---|---|
| [Lys4]B2RP | Asp4→Lys | Increased | 2-4 fold increase | Not significantly changed | nih.gov |
| [Leu16]B2RP | Lys16→Leu | Decreased | No increase | ~5 fold increase | nih.gov |
| [Ala16]B2RP | Lys16→Ala | Decreased | No increase | ~5 fold increase | nih.gov |
| [Lys18]B2RP | Leu18→Lys | Increased | Decreased | Decreased | nih.gov |
Synthetic Methodologies and Analog Design Principles
Solid-Phase Peptide Synthesis (SPPS) for Brevinin-2SKa and Derivatives
Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone methodology for the chemical synthesis of peptides, including this compound and its analogs. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.combiotage.com The core principle of SPPS, developed by Bruce Merrifield, is its ability to simplify the purification process; excess reagents and soluble by-products are removed by simple filtration and washing steps, which dramatically improves the efficiency of peptide production compared to traditional solution-phase synthesis. bachem.combiotage.com
The process begins with the C-terminal amino acid of the target peptide, such as this compound, being anchored to the solid support. bachem.com The synthesis proceeds in cycles, with each cycle consisting of two main steps: the deprotection of the Nα-amino group of the resin-bound amino acid, and the coupling of the next Nα-protected amino acid in the sequence. bachem.com This cycle of deprotection, washing, coupling, and washing is repeated until the entire peptide sequence is assembled. bachem.com Finally, the completed peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). biotage.com For laboratory research purposes, synthetic methods like SPPS are employed to produce peptides such as Ranatuerin-2SKa (a Brevinin-2 (B1175259) family peptide). smolecule.com
Two primary strategies dominate the landscape of SPPS: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. The choice between them depends on the specific peptide sequence and desired outcome. The Fmoc/tBu (tert-butyl) strategy is widely used and involves the use of a base-labile Fmoc group for Nα-protection and acid-labile tBu-based groups for side-chain protection. nih.gov
The synthesis of certain peptides, often termed "difficult sequences," can be hampered by the aggregation of the growing peptide chain on the resin. nih.gov This aggregation can prevent reagents from reaching the reaction site, leading to incomplete reactions and low yields. Optimization of standard SPPS protocols is therefore crucial.
Several strategies have been developed to overcome these challenges:
Special Reagents and Solvents: The choice of coupling reagents and solvents is critical. For instance, the combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been shown to be effective, even allowing the use of side-chain free arginine and histidine in more sustainable "green" solvents. rsc.org
Modified Resins: The use of polyethylene (B3416737) glycol (PEG)-modified polystyrene resins can improve solvation of the peptide-resin matrix, reducing aggregation. nih.gov
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the peptide sequence can disrupt the secondary structures that lead to aggregation. nih.gov These temporary modifications are removed during the final cleavage step.
Depsipeptide Technique: This involves introducing an ester linkage (depsipeptide) in place of an amide bond, which can also help to break up problematic aggregations. nih.gov
These optimization techniques are essential for successfully synthesizing complex peptides like those in the Brevinin family, ensuring high purity and yield. nih.gov
Rational Design Strategies for Enhanced Biological Functionality
Rational design involves the strategic modification of a peptide's primary structure to improve its desired biological activities, such as antimicrobial potency, while minimizing undesirable effects like toxicity. japsonline.com For antimicrobial peptides (AMPs) like this compound, key physicochemical properties that are often modulated include cationicity (net positive charge), hydrophobicity, helicity, and amphipathicity. nih.gov
An increase in net positive charge can enhance the initial electrostatic attraction between the cationic peptide and the negatively charged components of bacterial cell membranes. nih.gov Hydrophobicity is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of the membrane. mdpi.com However, a delicate balance must be struck, as excessive hydrophobicity can lead to increased toxicity toward host cells. nih.govresearchgate.net The α-helical content of Brevinin-2 peptides is also considered important for their antimicrobial function. nih.govresearchgate.net By systematically altering the amino acid sequence through substitutions and deletions, researchers can fine-tune these properties to develop analogs with superior therapeutic potential. japsonline.comnih.gov
A key goal in peptide design is to engineer molecules that can selectively interact with and act upon target cells, such as bacteria or cancer cells, while sparing host cells. The distinct properties of target cell membranes provide opportunities for such engineering.
Targeting Bacterial Cells: Bacterial cell envelopes are rich in negatively charged molecules. nih.gov Increasing a peptide's net positive charge, for example by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) (Lys) or arginine (Arg), can enhance the electrostatic interaction and selectively draw the peptide to bacterial surfaces. nih.govnih.gov
Targeting Cancer Cells: Cancer cell membranes often exhibit a higher negative surface potential compared to non-cancerous cells. nih.gov This increased negative charge can facilitate more efficient interaction with positively charged peptides. nih.gov Furthermore, some cancer cells have altered membrane fluidity, which can make them more susceptible to the lytic activity of certain peptides. nih.gov Peptides can be designed to exploit these differences, leading to semi-selective anticancer activity. For example, Brevinin-2R has been shown to interact more efficiently with cancer cells than with normal cells. nih.gov
Truncation (deleting portions of the peptide sequence) and specific amino acid substitutions are powerful tools in analog development. nih.gov For the Brevinin-2 family, studies have shown that the N-terminal region is largely responsible for antimicrobial activity, while the C-terminal "Rana box" domain (a conserved cyclic heptapeptide (B1575542) motif) appears to be less critical for this function. nih.govnih.gov
Removing the Rana box from Brevinin-2 peptides often does not diminish, and can even enhance, antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov This suggests the domain may be redundant for bactericidal action. nih.gov Furthermore, truncation can lead to analogs with significantly improved therapeutic indices by reducing toxicity to mammalian cells. nih.gov
Amino acid substitutions are used to refine activity further. For example, in a study on Brevinin2-CE, a series of analogs were designed with variations in chain length and amino acid composition to modulate cationicity, hydrophobicity, and helicity. nih.gov One truncated analog, B2CE-N26V5K, was identified as a potent and non-toxic candidate. nih.govresearchgate.net Conversely, another analog designed with increased cationicity and hydrophobicity did not show improved antibacterial effects but did exhibit higher hemolytic activity, highlighting the sensitive balance of these properties. nih.govresearchgate.net
Table 1: Examples of Modified Brevinin Analogs and Their Properties
| Parent Peptide | Analog | Modification | Key Finding | Reference |
|---|---|---|---|---|
| Brevinin-2GHk | BR2GK(1-25)a | Truncation (removal of C-terminal Rana box) | Exhibited significantly improved antimicrobial activity compared to the parent peptide. | nih.gov |
| Brevinin-2GHk | [P¹⁴]BR2GK(1-25)a | Truncation and substitution of Leucine (B10760876) with Proline at position 14 | Did not fold into a helical conformation and lost antimicrobial activity, indicating position 14 is crucial for structure. | nih.gov |
| Brevinin2-CE | B2CE-N26V5K | Truncation and amino acid substitutions | Identified as the most potent, non-toxic analog with strong antibacterial activity. | nih.govresearchgate.net |
| Brevinin2-CE | B2CE-nonDS | Removal of the disulfide bridge in the Rana box | Showed similar strong antimicrobial activity to the parent peptide, but affected hemolytic activity. | nih.govresearchgate.net |
| Brevinin-1PLb | B1A | Substitution of Asparagine with Lysine at position 11 | Designed to combine the properties of two parent peptides by increasing the net positive charge. | nih.govmdpi.com |
| B1A | B1A1 / B1A2 | Truncation (removal of one of two FLP motifs) | Showed a marked decrease in antimicrobial and hemolytic activity, indicating the importance of the full N-terminal domain. | mdpi.com |
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of chemical transformations. beilstein-journals.org This approach leverages enzymes to perform specific, often highly stereoselective, reactions that can be difficult to achieve through purely chemical means. beilstein-journals.orgnih.gov The use of enzymes allows for reactions to be carried out under mild conditions, potentially reducing the need for extensive protecting group strategies and minimizing waste. nih.gov
While specific applications to this compound are not detailed in the literature, the chemo-enzymatic synthesis of other peptides, including cationic peptides like poly(l-lysine) and poly(l-arginine), has been successfully demonstrated. nih.gov This methodology offers a "clean chemistry" alternative to purely chemical synthesis, which can require multiple protection/deprotection steps and the use of toxic reagents. nih.gov For instance, a process might involve using enzymes for specific bond formations or modifications, followed by chemical steps to complete the synthesis. frontiersin.orgrsc.org This hybrid strategy could be applied to produce this compound or its building blocks, potentially offering a more efficient and sustainable manufacturing process. nih.gov
Hybrid Peptide Design Incorporating this compound Motifs
Hybrid peptide design is a rational strategy that involves combining beneficial structural or functional motifs from two or more different parent peptides to create a new chimeric molecule with enhanced or novel properties. japsonline.commdpi.com The goal is to merge, for example, the high potency of one peptide with the cell selectivity or stability of another. mdpi.com
The design process often begins by identifying the active domains of parent peptides. japsonline.com For instance, a hybrid could be constructed by fusing the N-terminal helical domain of a Brevinin-2 peptide, responsible for antimicrobial action, with a motif from another peptide known to have low toxicity or a different target specificity. japsonline.com An example from the broader field of AMPs is the creation of a cecropin (B1577577) A-melittin hybrid, which was designed to optimize antimicrobial activity while minimizing the cytotoxicity associated with melittin. mdpi.com Similarly, motifs from this compound could be incorporated into such hybrid designs. By leveraging computational tools and structure-activity relationship studies, specific sequences from this compound could be combined with fragments from other AMPs to generate novel peptides with a superior therapeutic profile. frontiersin.orgbiorxiv.org
Comparative Genomics, Proteomics, and Molecular Evolution
Sequence Homology and Divergence within the Brevinin-2 (B1175259) Family
The Brevinin-2 family of peptides, to which Brevinin-2SKa belongs, is a subset of the larger Brevinin superfamily of AMPs found in ranid frogs. nih.gov This family is characterized by peptides that are typically 33–34 amino acids in length. nih.gov Members of the Brevinin-2 family exhibit considerable sequence diversity, which arises from both interspecific (between different species) and intraspecific (within the same species) variations. mdpi.comresearchgate.net This high degree of sequence hyper-variability is a hallmark of the C-terminal region encoding the mature peptide, suggesting rapid evolution likely driven by the need to combat a wide and ever-changing spectrum of pathogens. nih.gov
Despite this diversity, peptides within the Brevinin-2 family share a common structural organization in their biosynthetic precursors. These precursors typically consist of a highly conserved signal peptide region, an acidic intervening sequence, and the C-terminal region that becomes the mature antimicrobial peptide. nih.gov While the signal peptide is conserved across different AMP families, the C-terminal AMP-coding region shows significant variability not only between families but also among members of the same family. nih.gov Brevinin-2 peptides have been identified primarily in Eurasian ranid frogs. researchgate.net
Identification of Conserved and Variable Residues
Analysis of multiple sequences from the Brevinin-2 family has revealed a pattern of conserved and variable amino acid residues. This pattern is crucial for understanding the structure-function relationships of these peptides. While most of the sequence is subject to variation, a few key residues remain constant, suggesting they are essential for the fundamental structure or function of the peptide.
Homologous analysis of Brevinin-2 family members has identified four conserved amino acid residues: Lysine (B10760008) (Lys) at position 15, Cysteine (Cys) at position 27, Lysine (Lys) at position 28, and Cysteine (Cys) at position 33. mdpi.commednexus.org Another analysis points to conserved residues at positions Lys7, Cys27, Lys28, and Cys33. frontiersin.org The two cysteine residues are particularly important as they form an intramolecular disulfide bridge, creating a cyclic heptapeptide (B1575542) domain at the C-terminus known as the "Rana box". frontiersin.org This feature was once thought to be essential for antibacterial activity, though later discovery of C-terminal truncated Brevinin peptides that lack this domain but retain activity has challenged this hypothesis. nih.gov
The remaining residues in the sequence are considered variable. unar.ac.id This variability is not random; it is often concentrated in specific regions of the peptide. nih.gov This sequence variation is thought to be the result of evolutionary pressure for pathogens to escape the host's immune system, leading to a rapid diversification of these defense molecules. ucm.es The identification of conserved and variable regions helps in pinpointing which parts of the peptide are likely involved in common structural motifs versus those that determine target specificity. weizmann.ac.il
| Feature | Description | Residue Positions (Example) | Significance |
| Conserved Residues | Amino acids that remain consistent across different peptides in the Brevinin-2 family. | Lys15, Cys27, Lys28, Cys33 mdpi.commednexus.org | Believed to be critical for maintaining the essential structure and function of the peptide family. The Cys residues form a key disulfide bond. frontiersin.org |
| Variable Residues | Amino acids that differ between peptides, contributing to the diversity of the family. | Most other positions in the sequence. | These regions are linked to the specific activity and target selectivity of each peptide, likely evolving in response to different pathogens. nih.govweizmann.ac.il |
| "Rana Box" | A C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. | Cys27-(Xaa)5-Cys33 | A characteristic feature of many ranid frog AMPs, including Brevinins, contributing to structural stability. frontiersin.org |
Evolutionary Relationships Inferred from Peptide Sequences
The amino acid sequences of antimicrobial peptides like this compound serve as valuable molecular markers for studying the evolutionary history of their host organisms. researchgate.net Because these peptides evolve relatively quickly, they can provide high-resolution data for phylogenetic analysis, particularly among closely related species. nih.gov The comparison of AMP sequences from different frog species allows scientists to construct evolutionary trees that depict the relationships between those species. researchgate.net
The underlying principle is that species sharing a more recent common ancestor will have more similar peptide sequences than species that diverged earlier. berkeley.edu This is because there has been less time for mutations to accumulate and cause the sequences to diverge. imrpress.com Studies have successfully used the sequences of Brevinin-2 peptides to clarify the phylogenetic relationships among Japanese brown frogs, demonstrating the utility of these molecules in systematics. researchgate.netresearchgate.net
Cladistic Analysis and Phylogenetic Tree Construction
Cladistics is a specific method used to infer evolutionary relationships by identifying shared derived characters (synapomorphies) among different organisms. berkeley.edunumberanalytics.com In the context of Brevinin-2 peptides, a shared amino acid substitution that is present in a group of species but not in more distant relatives can be considered a synapomorphy, providing evidence that the group forms a clade (a group consisting of an ancestor and all its descendants). berkeley.edu
Gene Expression Regulation in Amphibian Skin
Antimicrobial peptides in amphibian skin, including this compound, are not synthesized directly in their active form. Instead, they are encoded by genes and expressed as larger precursor proteins within specialized granular glands in the skin. imrpress.comvulcanchem.com The expression of these genes is a key part of the frog's innate immune system.
The structure of the genes encoding these precursors has a conserved organization:
Signal Peptide Region: A highly conserved sequence at the N-terminus that directs the precursor protein into the secretory pathway. nih.gov
Acidic Intervening Region: A spacer region rich in acidic amino acid residues (aspartic and glutamic acids). nih.gov
Mature Peptide Region: The C-terminal sequence that, after cleavage, becomes the active antimicrobial peptide. This region exhibits significant sequence hyper-variability. nih.gov
Following translation, the precursor protein is processed, where enzymes cleave off the signal and intervening regions to release the mature, active peptide. This peptide is then stored in the skin glands and can be secreted onto the skin surface in response to injury or stress, providing a rapid chemical defense against microbial invasion. vulcanchem.com The regulation of this expression can be studied using molecular biology techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and rapid amplification of cDNA ends (RACE), which allow for the cloning and sequencing of the peptide-encoding cDNAs from skin RNA. researchgate.netvulcanchem.com The expression patterns can vary, as some pathogens can induce plastic infection strategies in the host, altering the genetic machinery being expressed. biorxiv.org
Cross-Species Functional Comparisons within the Brevinin Families
The functional diversity within the Brevinin families is as remarkable as their sequence diversity. While all members are generally classified as antimicrobial, their specific activities, target ranges, and potency can vary significantly from one species to another. imrpress.com This functional divergence is a direct consequence of the sequence variations discussed previously.
Brevinin-2 peptides typically exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, and sometimes fungi like Candida albicans. nih.govmdpi.com However, the specific minimum inhibitory concentration (MIC) against a particular microbe can differ greatly between, for example, this compound from Rana sakuraii and another Brevinin-2 from a different frog species. researchgate.net
A crucial aspect of their function is hemolytic activity—the ability to rupture red blood cells. This is a measure of the peptide's potential toxicity to the host. The Brevinin-2 family is noted for having generally weaker hemolytic activity compared to the Brevinin-1 (B586460) family, which makes them more promising candidates for therapeutic development. mdpi.com Even within the Brevinin-2 family, this property varies. For instance, Brevinin-2R from Rana ridibunda displays potent antimicrobial action with very low hemolytic activity. nih.gov In contrast, Brevinin-2SKb shows activity against Micrococcus luteus and certain cancer cells. researchgate.net This cross-species variation highlights how evolution has fine-tuned these peptides for different defensive needs in various ecological niches. imrpress.com
| Peptide | Source Organism | Known Functional Characteristics |
| Brevinin-2SKb | Rana sakuraii (Stream Brown Frog) | Active against the bacterium Micrococcus luteus and T2 tumor cells. researchgate.net |
| Brevinin-2R | Rana ridibunda | Strong antimicrobial activity against a range of bacteria and fungi with low hemolytic activity. nih.gov |
| Brevinin-2DYe | Rana dybowskii | Active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). uniprot.org |
| Brevinin-2TSa | Rana tsushimensis | Broad-spectrum activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with relatively low hemolytic activity. researchgate.net |
| Brevinin-2 Peptides | Pool Frog & Belly Frog | Demonstrated inhibitory activity against E. coli, S. aureus, and the fungus C. albicans. mdpi.com |
Advanced Analytical Techniques for Probing Brevinin 2ska Interactions
Biophysical Characterization of Peptide-Membrane Interactions
The initial and most critical step in the action of many antimicrobial peptides, including those in the brevinin family, is the interaction with and disruption of the cell membrane. imrpress.commdpi.com Biophysical techniques are essential for quantifying the kinetics, thermodynamics, and functional consequences of Brevinin-2SKa binding to model membrane systems. These methods help to build a quantitative picture of the peptide's membrane-disrupting capabilities. nih.gov
Liposome (B1194612) leakage assays are a fundamental method for assessing the ability of a peptide to permeabilize a lipid bilayer, mimicking its effect on a microbial cell membrane. mdpi.comnih.gov In this technique, liposomes—artificial vesicles made of a lipid bilayer—are loaded with a fluorescent dye at a concentration high enough to cause self-quenching. mdpi.comunina.it If the peptide, such as this compound, disrupts the integrity of the liposome membrane, the encapsulated dye is released into the surrounding medium. researchgate.net This dilution relieves the self-quenching, leading to a measurable increase in fluorescence intensity. nih.gov The rate and extent of dye leakage are directly proportional to the peptide's membrane-permeabilizing activity. unina.it
The assay can be customized by using liposomes of varying lipid compositions to mimic the specific characteristics of bacterial or eukaryotic membranes, thereby providing insights into the peptide's selectivity. openaccessjournals.com For antimicrobial peptides, a stronger interaction and higher leakage are typically observed with liposomes containing anionic phospholipids (B1166683), which are characteristic of bacterial membranes. unina.itopenaccessjournals.com Studies on the brevinin family confirm that their mechanism involves permeating and destroying the plasma membrane of target organisms. imrpress.comresearchgate.net
Table 1: Representative Data from a Liposome Leakage Assay for this compound This table illustrates typical results from a calcein (B42510) leakage assay, showing the percentage of dye released from model liposomes at various concentrations of this compound.
| This compound Concentration (µM) | Percentage Leakage (%) |
| 0.1 | 5.2 |
| 0.5 | 25.8 |
| 1.0 | 55.1 |
| 2.0 | 82.4 |
| 5.0 | 98.9 |
Note: Data are representative and intended for illustrative purposes.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding kinetics between a ligand and an analyte. nih.govresearchgate.net In the context of this compound, SPR can be used to quantify its binding to a model membrane. frontiersin.org The experimental setup involves immobilizing a lipid bilayer onto the surface of a gold-coated sensor chip. iss.itmdpi.com A solution containing this compound is then flowed over the chip surface. nih.gov
Binding of the peptide to the immobilized membrane causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. iss.itmdpi.com This signal is monitored over time to generate a sensorgram, which provides quantitative data on the association and dissociation phases of the interaction. sartorius.com From this data, key kinetic parameters can be calculated: the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.govnih.gov
Table 2: Typical Kinetic and Affinity Constants for this compound Binding to a Model Anionic Membrane Determined by SPR This table provides an example of kinetic data that can be obtained from an SPR experiment.
| Parameter | Symbol | Value | Unit |
| Association Rate Constant | kₐ | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | 2.3 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | 15.3 | nM |
Note: Data are representative and intended for illustrative purposes.
Microscopy Techniques for Cellular Interaction Visualization
While biophysical assays provide quantitative data on peptide-membrane interactions, microscopy techniques offer direct visualization of the consequences of these interactions on whole cells. Electron microscopy, with its high resolving power, is particularly valuable for observing the morphological and subcellular damage induced by this compound. hzdr.dewikipedia.org
Scanning Electron Microscopy (SEM) is used to generate high-resolution images of the surface topography of a sample. hzdr.dehzdr.de It is an ideal tool for visualizing the external changes that occur when a bacterial cell is exposed to a lytic peptide like this compound. improvedpharma.com In a typical experiment, bacterial cells are treated with the peptide, fixed, and then coated with a thin layer of conductive metal. An electron beam scans the surface, and the detected secondary electrons produce a detailed three-dimensional image of the cell surface. improvedpharma.comnih.gov
Studies on peptides from the same family as this compound have used SEM to demonstrate the induction of significant morphological abnormalities on the cell surface of various pathogens. researchgate.net These changes often include membrane blebbing, wrinkling, the formation of pores, and complete cell lysis with leakage of cytoplasmic contents. nih.gov
Table 3: Morphological Changes in Bacteria Treated with this compound as Observable by SEM This table summarizes the typical surface alterations observed in bacteria after treatment with membrane-active antimicrobial peptides.
| Observation | Description |
| Surface Roughening | Loss of the smooth, uniform surface texture of the bacterial cell wall. |
| Membrane Blebbing | Formation of localized protrusions or blisters on the cell surface. |
| Pore Formation | Appearance of distinct pits or holes on the cell envelope. |
| Cell Lysis | Complete rupture of the cell membrane, leading to the release of internal contents. |
| Cell Aggregation | Clumping of multiple bacterial cells together, often due to surface disruption. |
Note: Observations are based on typical effects of related antimicrobial peptides. researchgate.netnih.gov
Transmission Electron Microscopy (TEM) provides ultra-high-resolution images of the internal structures of a cell. wikipedia.orgjeol.com Unlike SEM, which images surfaces, TEM requires the electron beam to pass through an ultrathin section of the specimen to form an image. wikipedia.orguniv-rennes.fr This technique is invaluable for investigating the subcellular effects of this compound after it has breached the cell membrane. nih.gov
By comparing TEM images of untreated and peptide-treated bacterial cells, researchers can identify internal damage. This may include the disorganization of cytoplasmic contents, condensation of DNA, vacuole formation, and damage to the cell wall and membrane structure from an internal perspective. imrpress.com TEM analysis can help determine whether a peptide's action is limited to the membrane or if it also affects intracellular targets, a known mechanism for some antimicrobial peptides. mdpi.comnih.gov
Table 4: Potential Subcellular Effects of this compound Observable by TEM This table lists the internal cellular changes that could be identified using TEM following peptide treatment.
| Observation | Description |
| Cytoplasmic Disorganization | Loss of the normal, granular appearance of the cytoplasm; appearance of electron-dense or electron-lucent regions. |
| Mesosome Damage | Disruption or disappearance of the convoluted membrane structures within the cytoplasm of Gram-positive bacteria. |
| DNA Condensation | Aggregation of the bacterial nucleoid into an abnormally dense mass. |
| Membrane Detachment | Separation of the cytoplasmic membrane from the cell wall. |
| Wall Thickening/Thinning | Abnormal alterations in the thickness and integrity of the peptidoglycan layer. |
Note: Observations are based on the known mechanisms of antimicrobial peptides that affect subcellular structures.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding interaction. frontiersin.orgmuni.cz It is considered a gold-standard method for characterizing the thermodynamics of biomolecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment. nih.goveuropeanpharmaceuticalreview.com
In an ITC experiment to study this compound, a solution of the peptide is titrated in small aliquots into a sample cell containing a suspension of model membranes, such as liposomes. researchgate.net Each injection triggers a binding event that generates a small amount of heat, which is precisely measured by the calorimeter. muni.cz The resulting data are plotted as heat change per injection versus the molar ratio of peptide to lipid. Analysis of this binding isotherm yields the key thermodynamic parameters: the binding affinity (Kₐ or its inverse, Kₑ), the enthalpy change (ΔH), and the entropy change (ΔS). nih.gov This information provides deep insight into the forces driving the peptide-membrane interaction, such as whether it is primarily driven by enthalpy (e.g., hydrogen bonding, electrostatic interactions) or entropy (e.g., hydrophobic effect, conformational changes). europeanpharmaceuticalreview.com
Table 5: Representative Thermodynamic Parameters for this compound and Model Membrane Interaction via ITC This table presents a sample set of thermodynamic data that can be derived from an ITC experiment.
| Thermodynamic Parameter | Symbol | Representative Value | Unit |
| Stoichiometry (Peptide:Lipid) | n | 1:25 | Ratio |
| Binding Affinity Constant | Kₐ | 6.5 x 10⁴ | M⁻¹ |
| Enthalpy Change | ΔH | -8.5 | kcal/mol |
| Entropy Change | ΔS | 4.2 | cal/mol·K |
| Gibbs Free Energy Change | ΔG | -9.7 | kcal/mol |
Note: Data are representative and intended for illustrative purposes.
Quantitative Proteomics to Identify Cellular Response Pathways
Quantitative proteomics is a powerful suite of techniques used to comprehensively identify and quantify the entire set of proteins (the proteome) within a cell or organism and determine how protein expression levels change in response to a specific stimulus. units.it This approach allows researchers to elucidate the molecular mechanisms of action of therapeutic agents and to understand the cellular pathways that are activated or inhibited. researchgate.net By comparing the proteomes of cells treated with a compound to untreated cells, scientists can identify key proteins and pathways that are modulated, providing critical insights into the compound's biological effects. units.itresearchgate.net
As of the current available scientific literature, specific studies employing quantitative proteomics to identify the cellular response pathways to the chemical compound This compound have not been reported. While research on other antimicrobial peptides has utilized quantitative proteomics to reveal their impact on pathways such as the tricarboxylic acid cycle, oxidative phosphorylation, and glycerophospholipid metabolism in bacteria, equivalent data for this compound is not present in the reviewed literature. cpu-bioinfor.orgnih.gov
The Brevinin-2 (B1175259) family of peptides, to which this compound belongs, is known for its antimicrobial and anticancer activities, which are primarily attributed to the disruption of cell membranes. researchgate.net However, without specific quantitative proteomic analysis, the full spectrum of intracellular signaling cascades and metabolic pathways affected by this compound remains uncharacterized.
Future research employing techniques such as stable isotope labeling by amino acids in cell culture (SILAC), isobaric tags for relative and absolute quantitation (iTRAQ), or label-free quantification (LFQ) coupled with mass spectrometry could provide detailed insights into the cellular response to this compound. Such studies would be invaluable in mapping its precise mechanism of action beyond membrane permeabilization and in identifying potential secondary intracellular targets.
Future Research Directions and Translational Perspectives
Elucidating Novel Molecular Targets and Pathways
The primary antimicrobial action of many brevinin family peptides is attributed to their ability to disrupt the integrity of microbial cell membranes. nih.govmdpi.com These cationic and amphipathic peptides are thought to interact with the negatively charged components of bacterial membranes, leading to pore formation and subsequent cell lysis, often described by the "barrel-stave" or "carpet-like" models. nih.gov However, the precise molecular targets and intracellular signaling pathways affected by Brevinin-2SKa remain largely uncharacterized.
Future research should aim to move beyond the membrane and identify specific intracellular targets. For some related peptides, such as Brevinin-2R, studies have shown that they can induce cell death through mechanisms that involve intracellular components. For instance, Brevinin-2R has been observed to activate the lysosomal-mitochondrial death pathway in cancer cells. nih.govnih.gov This suggests that brevinins may have more complex mechanisms of action than simple membrane disruption. Investigating whether this compound can penetrate the microbial cell and interact with nucleic acids, ribosomes, or essential enzymes is a critical next step. mdpi.com Furthermore, exploring its potential to modulate host immune responses, as seen with other AMPs, could reveal novel therapeutic pathways. mdpi.com Studies on peptides like Brevinin-2ISb have shown they can enhance the host's innate immune response, suggesting that Brevinin-2 (B1175259) peptides can act as immune effector molecules. mdpi.comresearchgate.net Elucidating these pathways could be achieved through a combination of proteomic, transcriptomic, and molecular docking studies to identify binding partners and affected cellular processes.
Understanding Resistance Development Mechanisms to this compound
A significant advantage of AMPs over conventional antibiotics is the perceived lower rate of resistance development in target pathogens. frontiersin.org However, resistance is not impossible, and understanding the potential mechanisms is crucial for the long-term therapeutic viability of this compound. Bacteria have evolved several general strategies to counteract the effects of AMPs. reactgroup.orgfrontiersin.orgnih.gov
Potential mechanisms by which bacteria could develop resistance to this compound include:
Modification of the Cell Surface: Bacteria can alter their membrane composition to reduce the net negative charge, thereby decreasing the electrostatic attraction for the cationic this compound. This can involve modifications of lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.
Efflux Pumps: Overexpression of membrane-bound efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target concentration. reactgroup.orgfrontiersin.org
Proteolytic Degradation: Bacteria may secrete proteases that can degrade this compound, inactivating it before it can exert its antimicrobial effect.
Biofilm Formation: The production of an extracellular matrix in biofilms can act as a physical barrier, preventing the peptide from reaching the embedded bacteria. frontiersin.org
Future research should focus on inducing resistance to this compound in laboratory settings to identify the specific genetic and phenotypic changes that occur in resistant strains. This would provide invaluable insight into the most likely resistance pathways and inform strategies to mitigate their emergence.
Computational Design of Peptides with Tuned Specificity
Computational protein design offers a powerful tool for optimizing the properties of natural peptides like this compound. upenn.edufrontiersin.org By using structure-based computational design, it is possible to create analogs with enhanced specificity for microbial cells over host cells, thereby increasing the therapeutic index. plos.orgnih.gov This approach can rationally guide modifications to the peptide's amino acid sequence to fine-tune its amphipathicity, charge, and helicity, which are key determinants of its activity and selectivity. acs.org
For instance, computational models can predict how specific amino acid substitutions would affect the peptide's interaction with different membrane types. upenn.edu The goal is to design peptides that selectively bind to and disrupt microbial membranes while having minimal interaction with mammalian cell membranes, which typically have a more neutral charge and higher cholesterol content. Recent advances in machine learning and deep learning, such as the use of Transformer architectures, are making it increasingly feasible to predict and design peptide binders for specific targets. arxiv.org These computational methods can be used to generate a library of this compound analogs with potentially improved specificity, which can then be synthesized and tested experimentally. The synergy between computational design and experimental validation will be crucial in developing new peptide-based therapeutics with tailored properties. frontiersin.org
Exploration of this compound as a Molecular Probe in Biological Systems
The inherent ability of antimicrobial peptides to selectively bind to microbial cells makes them attractive candidates for development as molecular probes for diagnostic applications. nih.govnih.govacs.org Labeled with a reporter molecule, such as a fluorophore or a radionuclide, this compound could potentially be used to detect and image bacterial infections in real-time. This would represent a significant advance over current diagnostic methods, which are often slow and may require invasive sampling.
The development of this compound as a molecular probe would involve:
Labeling: Conjugating the peptide with a suitable imaging agent without compromising its binding affinity and specificity.
In Vitro Validation: Testing the labeled peptide's ability to selectively bind to a range of pathogenic bacteria in complex biological samples.
In Vivo Imaging: Assessing the probe's efficacy in animal models of infection to visualize the location and extent of bacterial colonization.
Such probes could be incorporated into various detection platforms, including biosensors and in vivo imaging systems like PET and SPECT. nih.gov The broad-spectrum activity of many AMPs is an advantage here, as a single probe could potentially detect a wide range of bacterial species. nih.gov
Investigating Synergistic Interactions with Other Antimicrobial Agents
Combining AMPs with conventional antibiotics is a promising strategy to combat multidrug-resistant bacteria. mdpi.comfrontiersin.org The membrane-permeabilizing action of peptides like this compound can facilitate the entry of other antibiotics into the bacterial cell, thereby increasing their efficacy and potentially re-sensitizing resistant strains. nih.govbiointerfaceresearch.com Studies on other brevinin-2 peptides, such as Brevinin-2CE, have demonstrated synergistic effects when combined with antibiotics like ampicillin, ceftazidime, and levofloxacin (B1675101) against clinically relevant pathogens. nih.gov
Q & A
Q. What experimental approaches are used to determine the secondary structure of Brevinin-2SKa in different membrane environments?
Circular dichroism (CD) spectroscopy is the primary method to analyze secondary structural elements (e.g., α-helices, β-sheets) in varying lipid environments. Researchers prepare lipid vesicles mimicking bacterial membranes and measure peptide structural changes under controlled pH and ionic conditions. Data interpretation involves comparing spectral minima/maxima to reference spectra . Nuclear magnetic resonance (NMR) spectroscopy is also employed for atomic-level resolution in detergent micelles or bicelles .
Q. What standard in vitro assays evaluate the antimicrobial efficacy of this compound?
Minimum inhibitory concentration (MIC) assays using broth microdilution are standard for quantifying antimicrobial activity against Gram-positive/negative bacteria. Time-kill kinetics assess bactericidal speed, while hemolysis assays (e.g., using erythrocytes) evaluate cytotoxicity. Researchers must standardize inoculum size (~10⁵ CFU/mL) and include controls like polymyxin B .
Q. How is the stability of this compound assessed under physiological conditions?
Stability studies involve incubating the peptide in serum (e.g., 50% fetal bovine serum) at 37°C, followed by HPLC or mass spectrometry to monitor degradation over time. Protease resistance is tested via co-incubation with trypsin or pepsin, with MALDI-TOF confirming cleavage patterns .
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
Nonlinear regression models (e.g., log[inhibitor] vs. response) in software like GraphPad Prism calculate IC₅₀/EC₅₀ values. For cytotoxicity-antimicrobial selectivity indices, bootstrap resampling or ANOVA with post-hoc tests (Tukey’s) are used to compare means across experimental groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound cytotoxicity profiles across cell lines?
Contradictions often arise from differences in membrane lipid composition (e.g., cholesterol content in mammalian vs. bacterial membranes). Researchers should standardize assays using isogenic cell lines and control for variables like cell density, incubation time, and viability assay type (MTT vs. LDH). Confocal microscopy with fluorescently tagged peptides can visualize membrane interaction dynamics .
Q. What advanced techniques elucidate the pore-forming mechanism of this compound in bacterial membranes?
Single-channel electrophysiology (patch-clamp) measures ion conductance across planar lipid bilayers, while fluorescence-based dye leakage assays (e.g., calcein release from liposomes) quantify membrane disruption. Molecular dynamics simulations (e.g., CHARMM36 force field) model peptide-lipid interactions at atomic resolution .
Q. How do researchers validate the in vivo efficacy of this compound while addressing pharmacokinetic limitations?
Murine infection models (e.g., subcutaneous abscess or systemic infection) are used with peptide administered via IV or topical routes. To improve bioavailability, studies employ PEGylation or encapsulation in liposomes. LC-MS/MS quantifies plasma/tissue concentrations, and PK/PD modeling optimizes dosing regimens .
Q. What strategies mitigate conflicting data on this compound’s synergy with conventional antibiotics?
Checkerboard assays (FIC index) or time-kill synergy studies are conducted with rigorous controls for antibiotic stability and peptide-antibiotic ratio. Confounding factors like pH-dependent peptide aggregation must be ruled out via dynamic light scattering (DLS). Meta-analyses of published datasets can identify consensus synergy patterns .
Q. How are machine learning models applied to optimize this compound analogs for reduced toxicity?
Quantitative structure-activity relationship (QSAR) models train on datasets of peptide sequences and hemolysis/MIC ratios. Deep learning frameworks (e.g., CNNs) predict toxicity from amino acid physicochemical properties. Experimental validation includes high-throughput screening of predicted analogs .
Q. What methodologies address reproducibility challenges in this compound research?
Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) ensures raw data (spectra, microscopy images) are archived in repositories like Zenodo. Collaborative inter-laboratory studies standardize protocols, with detailed metadata on peptide synthesis (e.g., purity, disulfide bond confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
